molecular formula C9H15NO4 B069505 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid CAS No. 159749-28-7

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

Cat. No. B069505
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine-2-carboxylic acid derivatives involves multiple steps, including regioselective allylation, selective reduction, and intramolecular N-alkylation. An example includes the modification of 1-9-(9-phenylfluorenyl)-3-allyl-Aze tert-butyl ester to produce enantiopure 3-substituted azetidine-2-carboxylic acids with various heteroatomic side chains (Sajjadi & Lubell, 2008). Moreover, an improved gram-scale synthesis of protected 3-haloazetidines has been developed, facilitating the preparation of high-value azetidine-3-carboxylic acid derivatives, including the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Ji, Wojtas, & Lopchuk, 2018).

Molecular Structure Analysis

The molecular structure of azetidine derivatives reveals a compact, four-membered ring system that imparts unique conformational properties to these compounds. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the control over stereochemistry in the synthesis of such unnatural amino acids, providing insights into their molecular structures (Bakonyi et al., 2013).

Chemical Reactions and Properties

Azetidine-2-carboxylic acids engage in various chemical reactions, including N-alkylation, cycloaddition, and regioselective functionalization. For instance, the reaction of silylmethyl-substituted azetidines with nitriles and carbonyl substrates generates imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the versatility of azetidine derivatives in cycloaddition and rearrangement reactions (Yadav & Sriramurthy, 2005).

Scientific Research Applications

  • Synthesis of Protected 3-Haloazetidines : 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid has been used in the synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

  • Amino Acid-Azetidine Chimeras : This compound is also used in creating enantiopure 3-substituted azetidine-2-carboxylic acids, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

  • Protein Conformation Studies : In the context of protein studies, azetidine-2-carboxylic acid is known to replace proline in proteins, affecting protein folding and function, which is significant in understanding protein-related diseases and malformations (Rubenstein et al., 2006).

  • Creation of Novel Amino Acid Derivatives : The compound is utilized in the synthesis of functionalized heterocyclic amino acids, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, for diverse applications in chemistry (Dzedulionytė et al., 2021).

  • Regioselective Pyridylation : It is also used in palladium-catalyzed conditions to produce heteroarylazetidines, a process important in the synthesis of various chemical compounds (Zhang et al., 2017).

  • Antibacterial Agents : Derivatives of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid are explored for their potential antibacterial activities, showing promise in the development of new drugs (Song et al., 2009).

Safety And Hazards

The safety and hazards associated with 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid are not explicitly mentioned in the search results .

Future Directions

The future directions of research and applications involving 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSDZKYYXDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394401
Record name 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

CAS RN

159749-28-7
Record name 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MS Dowling, DP Fernando, J Hou, B Liu… - The Journal of Organic …, 2016 - ACS Publications
Two orthogonal routes for preparing (S)-2-methylazetidine as a bench stable, crystalline (R)-(−)-CSA salt are presented. One route features the in situ generation and cyclization of a 1,3-…
Number of citations: 15 pubs.acs.org
DP Phillips, W Gao, Y Yang, G Zhang… - Journal of Medicinal …, 2014 - ACS Publications
Activation of the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1), has been shown to play a key role in …
Number of citations: 43 pubs.acs.org
W Yu, J Fells, D Clausen, J Liu, DJ Klein… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of unique macrocyclic HDACs 1, 2, and 3 selective inhibitors were identified with good enzymatic activity and high selectivity over HDACs 6 and 8. These macrocyclic HDAC …
Number of citations: 4 www.sciencedirect.com
TD Penning, GD Zhu, VB Gandhi, J Gong… - Bioorganic & Medicinal …, 2008 - Elsevier
We have developed a series of cyclic amine-containing benzimidazole carboxamide poly(ADP-ribose)polymerase (PARP) inhibitors, with good PARP-1 enzyme potency, as well as …
Number of citations: 115 www.sciencedirect.com
W Chu, J Zhang, C Zeng, J Rothfuss, Z Tu… - Journal of medicinal …, 2005 - ACS Publications
A number of isatin sulfonamide analogues were prepared and their potencies for inhibiting caspase-1, -3, -6, -7, and -8 were evaluated in vitro. Several compounds displaying a …
Number of citations: 146 pubs.acs.org
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org
JR Merritt, J Liu, E Quadros, ML Morris… - Journal of medicinal …, 2009 - ACS Publications
Monocyte infiltration is implicated in a variety of diseases including multiple myeloma, rheumatoid arthritis, and multiple sclerosis. C−C chemokine receptor 1 (CCR1) is a chemokine …
Number of citations: 31 pubs.acs.org
F Bavo, S Kickinger, MEK Lie, Y Xu, KS Wilhelmsen… - 2023 - researchsquare.com
The GABA transporter 3 (GAT3) is a member of the GABA transporter (GAT) family proposed to have a role in regulating tonic inhibition. The GAT3-preferring substrate (S)-isoserine has …
Number of citations: 2 www.researchsquare.com
X Tian, D Suarez, D Thomson, W Li… - Journal of Medicinal …, 2022 - ACS Publications
E1A binding protein (p300) and CREB binding protein (CBP) are two highly homologous and multidomain histone acetyltransferases. These two proteins are involved in many cellular …
Number of citations: 3 pubs.acs.org
PPS Calic, NB Vinh, CT Webb, TR Malcolm… - European Journal of …, 2023 - Elsevier
Malaria remains a global health threat and growing resistance to artemisinin-based therapies calls for therapeutic agents with novel mechanisms of action. The Plasmodium spp M1 and …
Number of citations: 2 www.sciencedirect.com

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